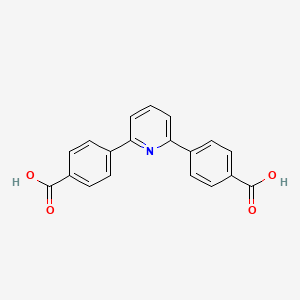

4,4'-(Pyridine-2,6-diyl)dibenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4’-(Pyridine-2,6-diyl)dibenzoic acid is an efficient, inexpensive, and readily accessible monomer of the polybenzimidazole (PBI) copolymer . It contains a bipyridine unit .

Synthesis Analysis

This compound has been used to synthesize a series of novel non-planar PBI copolymers (BPY–PBI-x) by regulating the ratio with 2,6-pyridinedicarboxylic acid under microwave-assisted conditions .Molecular Structure Analysis

The molecular structure of 4,4’-(Pyridine-2,6-diyl)dibenzoic acid is complex. It has been used as a linker to construct three-dimensional metal–organic frameworks (MOFs) .Chemical Reactions Analysis

In the synthesis of non-planar PBI copolymers, the 4,4’-(Pyridine-2,6-diyl)dibenzoic acid plays a crucial role. The compound reacts with 2,6-pyridinedicarboxylic acid under microwave-assisted conditions to form the copolymers .Scientific Research Applications

1. Polybenzimidazole Membranes for High-Temperature Proton Exchange Membrane Fuel Cells (HT-PEMFCs) The compound is used as an efficient, inexpensive, and readily accessible monomer of the polybenzimidazole (PBI) copolymer. It is used to synthesize a series of novel non-planar PBI copolymers (BPY–PBI-x) by regulating the ratio with 2,6-pyridinedicarboxylic acid under microwave-assisted conditions . These copolymers exhibit superior solubility in aprotic solvents such as N, N -dimethylacetamide, N, N -dimethylformamide, and dimethylsulfoxide than general PBI .

Proton Conductivity Enhancement

The high proton conductivity of the BPY–PBI-100% membrane is attributed to the increase in N atoms of the proton acceptor from the bipyridine monomer and the enhancement of free volume from the existence of a bulky stereostructure BPY unit .

Anti-Oxidative Properties

The long lifetime of the BPY–PBI-x serial membranes is due to the fact that the pyridine unit can quench radicals by the formation of pyridine-N-oxide . This unique anti-oxidation mechanism provides new insights for novel anti-oxidation membrane design .

Dye-Sensitized Solar Cells (DSSCs)

Pyridine derivatives, including 4,4’-(Pyridine-2,6-diyl)dibenzoic acid, have been used to design a new series of donor-π-acceptor dyes for DSSCs . These dyes have smaller energy gaps, lower hardness, higher electrophilicity index, and good photovoltaic performance .

Light Harvesting Efficiency Enhancement

Some of these dyes, such as A8, have higher light harvesting efficiency, which increases the photovoltaic efficiency of the designed dye .

Efficient Photon Emission

Dyes like A6, A7, and A8 spend less time in the excited state, which means they emit photons more efficiently than other dyes .

Mechanism of Action

Target of Action

It is known that this compound is used as a linker in the construction of metal-organic frameworks (mofs) . These MOFs can interact with various targets depending on their specific design and purpose.

Mode of Action

The mode of action of 4,4’-(Pyridine-2,6-diyl)dibenzoic acid is primarily through its role as a linker in MOFs. It helps in the formation of a three-dimensional structure, wherein the layers formed by metal ions and carboxylate groups are separated by this organic ligand . The specific interactions with its targets would depend on the nature of the MOF and the target itself.

Biochemical Pathways

It’s known that mofs have been used in various applications, including catalysis, gas storage, and drug delivery . The impact on biochemical pathways would therefore depend on the specific application of the MOF.

Result of Action

The molecular and cellular effects of 4,4’-(Pyridine-2,6-diyl)dibenzoic acid’s action would depend on the specific MOF and its application. For instance, MOFs used in drug delivery could result in the targeted release of therapeutic agents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’-(Pyridine-2,6-diyl)dibenzoic acid. For example, the stability of the MOFs could be affected by factors such as temperature and humidity . The efficacy of its action could also be influenced by the specific environment in which the MOF is applied.

properties

IUPAC Name |

4-[6-(4-carboxyphenyl)pyridin-2-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4/c21-18(22)14-8-4-12(5-9-14)16-2-1-3-17(20-16)13-6-10-15(11-7-13)19(23)24/h1-11H,(H,21,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYOMFCVEFEYPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10698194 |

Source

|

| Record name | 4,4'-(Pyridine-2,6-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1099-06-5 |

Source

|

| Record name | 4,4′-(2,6-Pyridinediyl)bis[benzoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(Pyridine-2,6-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)-](/img/structure/B578191.png)

![6'-Methoxy-[3,3'-bipyridin]-4-amine](/img/structure/B578193.png)

![6-Bromoimidazo[1,5-a]pyridine](/img/structure/B578197.png)

![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate](/img/structure/B578205.png)